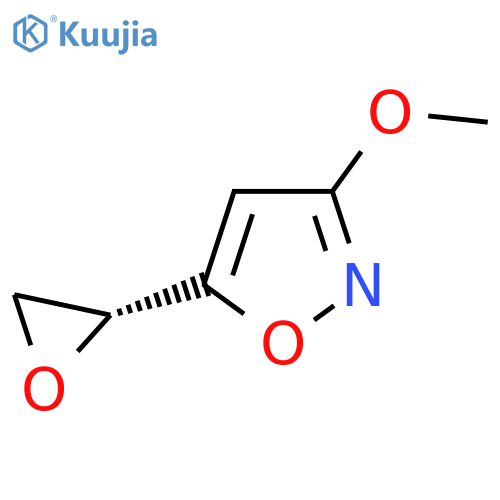

Cas no 2227708-22-5 (3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

2227708-22-5 structure

商品名:3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole

- EN300-1735321

- 3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole

- 2227708-22-5

-

- インチ: 1S/C6H7NO3/c1-8-6-2-4(10-7-6)5-3-9-5/h2,5H,3H2,1H3/t5-/m1/s1

- InChIKey: DHFSTTRMOAEIJD-RXMQYKEDSA-N

- ほほえんだ: O1C[C@@H]1C1=CC(=NO1)OC

計算された属性

- せいみつぶんしりょう: 141.042593085g/mol

- どういたいしつりょう: 141.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 47.8Ų

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735321-1.0g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 1g |

$1686.0 | 2023-06-04 | ||

| Enamine | EN300-1735321-5.0g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 5g |

$4890.0 | 2023-06-04 | ||

| Enamine | EN300-1735321-10g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 10g |

$7250.0 | 2023-09-20 | ||

| Enamine | EN300-1735321-0.5g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1735321-0.1g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1735321-0.05g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1735321-2.5g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1735321-0.25g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 0.25g |

$1551.0 | 2023-09-20 | ||

| Enamine | EN300-1735321-10.0g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 10g |

$7250.0 | 2023-06-04 | ||

| Enamine | EN300-1735321-5g |

3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |

2227708-22-5 | 5g |

$4890.0 | 2023-09-20 |

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2227708-22-5 (3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量